(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1397526-22-5
VCID: VC5169903
InChI: InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1
SMILES: C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66

(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride

CAS No.: 1397526-22-5

Cat. No.: VC5169903

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride - 1397526-22-5

Specification

CAS No. 1397526-22-5
Molecular Formula C10H12ClNO2
Molecular Weight 213.66
IUPAC Name (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1
Standard InChI Key ZZNXHQSAOHUNDA-SECBINFHSA-N
SMILES C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride, reflects its fused cycloheptapyridine core with a hydroxyl group at the 9-position and a ketone at the 5-position . The hydrochloride salt forms via protonation of the pyridine nitrogen, confirmed by its molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .

Table 1: Key Identifiers of (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one Hydrochloride

PropertyValueSource
CAS Number1397526-22-5
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
Melting Point167–168°C
SMILES NotationC1CC@HO.Cl

Stereochemical and Spectral Features

X-ray crystallography and NMR studies reveal a boat-like conformation in the cycloheptane ring, stabilized by intramolecular hydrogen bonding between the 9-hydroxy group and the ketone oxygen . The enantiomeric purity (>98% ee) is validated via chiral HPLC using a cellulose-based stationary phase . Key spectral data include:

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.1 Hz, 1H, H-3), 6.75 (d, J = 5.1 Hz, 1H, H-2), 4.32 (q, J = 6.8 Hz, 1H, H-9), 3.15–2.90 (m, 2H, H-6/H-8), 2.45–2.20 (m, 4H, H-7/H-10/H-11) .

  • IR (KBr): 3280 cm⁻¹ (O–H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Synthesis and Manufacturing

Industrial-Scale Production

The hydrochloride salt is synthesized via stereoselective reduction of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione using (R)-BINAP-Ru catalysts, achieving >90% yield . Subsequent HCl treatment in ethanol precipitates the crystalline salt .

Scheme 1: Synthetic Route to (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one Hydrochloride

  • Substrate: 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

  • Reduction: H₂ (50 psi), (R)-BINAP-RuCl₂, KOtBu, THF, 60°C, 24 h

  • Acidification: 6M HCl in EtOH, 0°C, 2 h

  • Isolation: Filtration, washing with cold EtOH, drying under vacuum .

Quality Control Metrics

Pharmaceutical-grade material must meet stringent criteria:

  • Purity (HPLC): ≥99.5%

  • Residual Solvents: <50 ppm (ICH Q3C)

  • Heavy Metals: <10 ppm (USP <231>) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits pH-dependent solubility: freely soluble in water (≥50 mg/mL at 25°C) but poorly soluble in nonpolar solvents . Accelerated stability studies (40°C/75% RH) show <0.2% degradation over 6 months when stored in amber glass under nitrogen .

Table 2: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water52.3 ± 1.5
Ethanol12.8 ± 0.8
Dichloromethane0.3 ± 0.1

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 168°C (ΔH = 145 J/g), corresponding to the melting point . No polymorphic transitions are observed below 200°C .

Pharmaceutical Applications

Role in Drug Development

This compound serves as a key chiral building block for:

  • Rimegepant sulfate (Nurtec® ODT): A calcitonin gene-related peptide (CGRP) receptor antagonist for migraine .

  • Pacritinib (Vonjo™): A JAK2/FLT3 inhibitor for myelofibrosis .

  • Investigational kinase inhibitors: Preclinical candidates targeting TRK and ALK fusion proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator